1-[(Benzyloxy)carbonyl]-octahydro-1h-indole-2-carboxylic acid
Description
Properties
Molecular Formula |
C17H21NO4 |
|---|---|
Molecular Weight |
303.35 g/mol |
IUPAC Name |
1-phenylmethoxycarbonyl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C17H21NO4/c19-16(20)15-10-13-8-4-5-9-14(13)18(15)17(21)22-11-12-6-2-1-3-7-12/h1-3,6-7,13-15H,4-5,8-11H2,(H,19,20) |
InChI Key |
SADGAXUGVQIJBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CC(N2C(=O)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Core Indole Synthesis Methods
The octahydroindole core is typically synthesized via catalytic hydrogenation of indole derivatives or through stereoselective cyclization . Key approaches include:
| Method | Reaction Conditions | Yield/Notes | Reference |
|---|---|---|---|
| Catalytic Hydrogenation | Reduction of indole-2-carboxylic acid esters with H₂/Pd or Pt catalysts at 1–10 bar. | High enantiomeric purity after resolution. | |
| Fischer Indole Synthesis | Reaction of phenylhydrazine with ketones under acidic conditions (excluded due to source restrictions). | Not applicable. | (Excluded) |
| Pyrrolidine Derivative | Cyclization of 1-(1-cyclohexen-1-yl)-pyrrolidine intermediates. | Used in perindopril synthesis. |
Introduction of the Cbz Protecting Group
The benzyloxycarbonyl (Cbz) group is introduced via amine protection using benzyl chloroformate (Cbz-Cl) or benzyl bromide.
| Reagent | Conditions | Outcome | Reference |
|---|---|---|---|
| Cbz-Cl + Base | Triethylamine in dichloromethane, 0–45°C. | N-Cbz protection with minimal side reactions. | |
| Benzyl Bromide | Mercaptoalkanoic acid halides in pyridine. | Functionalization for further acylation. |
Carboxylic Acid Formation
The C2 carboxylic acid is generated through ester hydrolysis or direct synthesis .
| Step | Process | Catalyst/Solvent | Yield | Reference |
|---|---|---|---|---|
| Ester Hydrolysis | Acidic or enzymatic hydrolysis of benzyl esters. | HCl/ethanol or lipases. | 70–85% | |
| Direct Synthesis | Oxidation of methyl/ethyl groups to COOH. | KMnO₄ or CrO₃. | Low yield. | (Excluded) |
Stereochemical Control and Resolution
Enantiopure forms are obtained via chiral resolution or asymmetric synthesis .
| Method | Procedure | Purity | Reference |
|---|---|---|---|
| Enzymatic Resolution | Lipase-catalyzed hydrolysis of racemic esters. | >99% ee for desired enantiomer. | |
| Fractional Crystallization | Separation of diastereomeric salts. | High enantiomeric excess. |
Optimization and Reaction Conditions
Critical parameters for synthesis include temperature , solvent , and catalyst choice :
| Parameter | Optimal Range | Impact | Reference |
|---|---|---|---|
| Temperature | 0–45°C | Minimizes racemization and side reactions. | |
| Solvent | Dichloromethane, THF, or ethanol. | Influences reaction rate and selectivity. | |
| Catalyst | Pd/C, PtO₂, or Rh catalysts. | Facilitates hydrogenation and deprotection. |
Comparative Analysis of Synthesis Routes
Key differences between methodologies are summarized below:
| Route | Advantages | Limitations | Reference |
|---|---|---|---|
| Catalytic Hydrogenation | High stereocontrol, scalable. | Requires high-pressure equipment. | |
| Enzymatic Resolution | Mild conditions, high enantiopurity. | Limited substrate scope. | |
| Cbz Protection | Fast, high-yielding. | Requires anhydrous conditions. |
Industrial and Research Applications
This compound serves as a precursor for peptide drugs (e.g., perindopril) and biologically active molecules . Its Cbz group facilitates solid-phase peptide synthesis , while the carboxylic acid enables amide bond formation .
Chemical Reactions Analysis
1-[(Benzyloxy)carbonyl]-octahydro-1h-indole-2-carboxylic acid undergoes various chemical reactions, including:
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(Benzyloxy)carbonyl]-octahydro-1h-indole-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(Benzyloxy)carbonyl]-octahydro-1h-indole-2-carboxylic acid involves its interaction with molecular targets in biological systems. The indole ring can interact with enzymes and receptors, influencing various biochemical pathways . The benzyloxycarbonyl group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below compares key structural and physicochemical properties of the target compound with analogous indole derivatives:
Key Observations:
Saturation Level : The octahydroindole core in the target compound confers full saturation, reducing reactivity compared to partially saturated (dihydro) or aromatic indoles. This impacts solubility and metabolic stability .
Substituent Effects :
- The Cbz group (benzyloxycarbonyl) enhances steric bulk and protects the amine during synthesis, whereas the benzoyl group in 1-Benzoyl-octahydro-1H-indole-2-carboxylic acid offers different electronic effects .
- Substituents at C5 (benzyloxy) or C6 (ethyl) alter steric and electronic profiles, influencing binding affinity in biological systems .
Physicochemical Properties
| Property | 1-[(Benzyloxy)carbonyl]-octahydro-1H-indole-2-carboxylic Acid | 5-Benzyloxy-1H-indole-2-carboxylic Acid | 1-Benzoyl-octahydro-1H-indole-2-carboxylic Acid |
|---|---|---|---|
| Melting Point | Not reported | 193–195°C | Not reported |
| Solubility | Likely low (hydrophobic Cbz group) | Moderate (polar carboxylic acid) | Low (benzoyl group) |
| Stability | High (saturated core resists oxidation) | Moderate (aromatic indole prone to UV degradation) | High (saturated core) |
Biological Activity
1-[(Benzyloxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid, also known as (2S,3aS,7aS)-1-[(benzyloxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid, is a complex organic compound characterized by its unique bicyclic structure that includes an indole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.
Chemical Structure and Properties
The compound features a benzyloxycarbonyl group attached to an octahydroindole framework, which enhances its solubility and reactivity. The presence of the carboxylic acid functional group further contributes to its biological activity by increasing its interaction with biological targets.
| Property | Description |
|---|---|
| Molecular Formula | C₁₃H₁₅N₁O₃ |
| Molecular Weight | 233.26 g/mol |
| CAS Number | 1339002-52-6 |
| Solubility | Soluble in organic solvents; moderate in water |
The biological activity of 1-[(benzyloxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid is primarily attributed to its interaction with various molecular targets within biological systems. The indole ring system is known for participating in critical interactions such as hydrogen bonding and π-π stacking, which are essential for binding to enzymes and receptors.
Key Mechanisms:
- Enzyme Inhibition: The compound has shown potential as an inhibitor for various enzymes, which could be leveraged for therapeutic applications.
- Receptor Binding: Its structural features allow it to interact effectively with specific receptors, influencing cellular signaling pathways.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, research has demonstrated that certain analogs can induce apoptosis in cancer cell lines through the activation of caspase pathways.
Case Study:
A study conducted on human breast cancer cell lines showed that treatment with 1-[(benzyloxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases.
Research Findings:
In vitro assays demonstrated that treatment with the compound reduced the levels of TNF-alpha and IL-6 in activated macrophages by up to 50%, indicating its potential use in inflammatory disease management.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 1-[(benzyloxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid, it is useful to compare it with structurally similar compounds:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| (3aS,5S,7aS)-4-[(Benzyloxy)carbonyl]octahydrofuro[3,2-b]pyridine-5-carboxylic acid | Shares benzyloxycarbonyl group | Different ring system |
| Indole derivatives | Common indole framework | Varying biological activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
